molecular formula C21H22N4O4S B2899888 N-(4-amino-2-((4-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-22-2

N-(4-amino-2-((4-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2899888
CAS RN: 868228-22-2
M. Wt: 426.49
InChI Key: QNNZFLGBQWUYGD-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are often used in the development of drugs due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds is usually confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve various cyclization processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined by spectroanalytical data such as NMR, IR, and elemental analysis .

Mechanism of Action

The mechanism of action of similar compounds often involves inhibition of certain enzymes or proteins. For example, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation .

Future Directions

The future research directions for similar compounds often involve further optimization of their structures to improve their biological activities and reduce their side effects .

properties

IUPAC Name

N-[4-amino-2-[(4-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-12-4-6-13(7-5-12)11-30-21-24-18(22)17(20(27)25-21)23-19(26)14-8-9-15(28-2)16(10-14)29-3/h4-10H,11H2,1-3H3,(H,23,26)(H3,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNZFLGBQWUYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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